molecular formula C13H13NO4 B8502611 (2S)-1-phenylmethoxycarbonyl-2,5-dihydropyrrole-2-carboxylic acid

(2S)-1-phenylmethoxycarbonyl-2,5-dihydropyrrole-2-carboxylic acid

Cat. No.: B8502611
M. Wt: 247.25 g/mol
InChI Key: KEKCCPFMDCADEJ-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-1-phenylmethoxycarbonyl-2,5-dihydropyrrole-2-carboxylic acid is a chiral compound with significant potential in various fields of scientific research This compound features a pyrrole ring, which is a five-membered heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-phenylmethoxycarbonyl-2,5-dihydropyrrole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a diester, followed by cyclization to form the pyrrole ring. The reaction conditions often require the use of a catalyst and specific temperature and pressure settings to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

(2S)-1-phenylmethoxycarbonyl-2,5-dihydropyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

(2S)-1-phenylmethoxycarbonyl-2,5-dihydropyrrole-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-1-phenylmethoxycarbonyl-2,5-dihydropyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

(2S)-1-phenylmethoxycarbonyl-2,5-dihydropyrrole-2-carboxylic acid

InChI

InChI=1S/C13H13NO4/c15-12(16)11-7-4-8-14(11)13(17)18-9-10-5-2-1-3-6-10/h1-7,11H,8-9H2,(H,15,16)/t11-/m0/s1

InChI Key

KEKCCPFMDCADEJ-NSHDSACASA-N

Isomeric SMILES

C1C=C[C@H](N1C(=O)OCC2=CC=CC=C2)C(=O)O

Canonical SMILES

C1C=CC(N1C(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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